1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring linked to a tetrahydroindazole moiety via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine typically involves the reaction of 4,5,6,7-tetrahydroindazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The tetrahydroindazole moiety can be oxidized to form indazole derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The tetrahydroindazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindazole: A precursor in the synthesis of the target compound.
2-Chloroethylmorpholine: Another precursor used in the synthesis.
Indazole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is unique due to the combination of the morpholine ring and tetrahydroindazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydroindazole core and the presence of morpholine and ethoxy groups, suggests promising biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H20N4O
- Molecular Weight : Approximately 248.34 g/mol
- Structure : The compound features a five-membered indazole ring with nitrogen atoms contributing to its reactivity and biological interactions.
Biological Activities
1H-Indazole derivatives have been studied for various biological activities, including:
- Anticancer Activity : The compound has shown potential as an anticancer agent through its ability to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Research indicates that certain derivatives exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated high efficacy in carrageenan-induced edema models, with an ED50 value of 3.5 mg/kg for the most active derivative .
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is influenced by their structural components. Key findings include:
- Morpholine Substitution : The presence of the morpholine group enhances solubility and bioactivity.
- Ethoxy Group : This moiety contributes to the compound's pharmacokinetic properties.
Table 1 summarizes notable indazole derivatives and their biological activities:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Pazopanib | Indazole scaffold | Tyrosine kinase inhibitor | Cancer therapy |
Benzydamine | Indazole derivative | Anti-inflammatory properties | Anti-inflammatory |
Bendazac | Indazole derivative | Approved for pain treatment | Analgesic effects |
Synthesis Methods
The synthesis of 1H-indazole derivatives can be achieved through several methods:
- Condensation Reactions : Combining phenylhydrazine with cyclohexanone derivatives.
- Nucleophilic Substitutions : Utilizing electron-rich nitrogen atoms in the indazole ring to facilitate further functionalization.
These methods allow for the creation of diverse analogs tailored for specific biological activities.
Case Studies
- Anti-inflammatory Activity Study : A study on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory effects in animal models. The most potent compound exhibited an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .
- Anticancer Screening : In vitro studies have shown that 1H-indazole derivatives can inhibit proliferation in various cancer cell lines. For example, a derivative was tested against HCT116 colorectal cancer cells and showed promising results in disrupting tubulin polymerization, which is critical for cancer cell division .
Properties
CAS No. |
36173-94-1 |
---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C13H21N3O2/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16/h1-10H2,(H,14,15) |
InChI Key |
HKXDANMWTBGMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.